molecular formula C13H16N2O B2373112 cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2175884-45-2

cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No. B2373112
CAS RN: 2175884-45-2
M. Wt: 216.284
InChI Key: RNUPJRCMFQFBHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, has been achieved through various reactions. For instance, one method involves the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .


Molecular Structure Analysis

The molecular structure of “cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is complex due to the presence of multiple rings and functional groups .

Scientific Research Applications

Enamine Chemistry and Reduction Processes

The synthesis and transformation of cyclopentanones into enaminones through acylation and condensation processes highlight a significant area of research. Cyclohexanone and its derivatives have been used to prepare enaminones, which upon reduction, yield α,β-unsaturated aldehydes, a crucial intermediate in various synthetic pathways. This process showcases the versatility of cyclopentyl derivatives in synthetic organic chemistry, providing a foundation for the development of novel compounds with potential pharmaceutical applications (Carlsson & Lawesson, 1982).

Catalytic Methods for Synthesis

Efficient catalytic methods for synthesizing fulvene derivatives from carbonyl compounds and cyclopentadiene illustrate the role of cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone derivatives in facilitating novel catalytic reactions. These methods not only offer a sustainable approach to fulvene synthesis but also open avenues for exploring new catalytic reactions in organic chemistry (Coşkun & Erden, 2011).

Novel Synthesis and Properties

Research into the novel synthesis and properties of specific cyclopentyl derivatives has led to the discovery of compounds with unique aromatic characteristics and electrochemical properties. These studies contribute to a deeper understanding of the structural and electronic features of cyclopentyl derivatives, with implications for the development of new materials and sensors (Mitsumoto & Nitta, 2004).

Molecular Structure and Conformational Analysis

The synthesis of boric acid ester intermediates with benzene rings, including cyclopentyl derivatives, has been characterized by detailed molecular structure and conformational analysis. Such research underscores the importance of cyclopentyl derivatives in the synthesis of complex organic molecules, providing insights into their structural dynamics and potential applications in materials science (Huang et al., 2021).

Antimicrobial Activity of Derivatives

The synthesis of novel pyrrole derivatives incorporating cyclopentyl groups has demonstrated significant antimicrobial activity. This highlights the potential of cyclopentyl derivatives as scaffolds for developing new antimicrobial agents, offering a promising direction for pharmaceutical research and the treatment of infectious diseases (Hublikar et al., 2019).

Safety and Hazards

The safety and hazards associated with “cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” are not well-documented .

Future Directions

The future directions for research on “cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones via a one-pot process has been described as a suitable alternative towards novel aza-analogues of Falipamil .

Mechanism of Action

Target of Action

Similar compounds with a pyrrolopyrazine scaffold have shown activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

It’s suggested that 5h-pyrrolo [2,3-b] pyrazine derivatives, which are structurally similar, show more activity on kinase inhibition . This suggests that the compound might interact with its targets, possibly kinases, leading to inhibition of their activity.

properties

IUPAC Name

cyclopentyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(10-4-1-2-5-10)15-8-11-6-3-7-14-12(11)9-15/h3,6-7,10H,1-2,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPJRCMFQFBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC3=C(C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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